![molecular formula C6H5NO2S2 B2652743 4-Methylsulfonylthiophene-3-carbonitrile CAS No. 2503209-22-9](/img/structure/B2652743.png)
4-Methylsulfonylthiophene-3-carbonitrile
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Description
4-Methylsulfonylthiophene-3-carbonitrile is a chemical compound with the molecular weight of 187.2 . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The sulfur atom in the thiophene ring contributes to its high polarizability, which can be beneficial in charge transport .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The choice of comonomer units can affect the backbone planarity and therefore the ability of the polymers to aggregate and order in the solid state .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The choice of solubilizing alkyl chain can help promote self-organization in the solid state and allow close packing of the conjugated backbones .
Sensor Technology
Poly (3, 4-ethylenedioxythiophene) (PEDOT) is a typical conducting polymer that is widely used to develop electrode materials for sensors due to its orderly chemical structure, excellent conductivity, and stability .
Photovoltaic Applications
Many of the best performing materials for the numerous applications of conjugated polymers incorporate thiophene, from poly(3,4-ethylenedioxythiophene) (PEDOT) for use as hole injection layers in OLED devices to complex low band gap copolymers for photovoltaic applications .
Thermoelectric Devices
Thiophene-containing polymers have been investigated in thermoelectric devices . The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .
properties
IUPAC Name |
4-methylsulfonylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYRZNEKFADRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonylthiophene-3-carbonitrile |
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